molecular formula C11H10N2O3S B1493156 6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid CAS No. 2098002-93-6

6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid

Cat. No.: B1493156
CAS No.: 2098002-93-6
M. Wt: 250.28 g/mol
InChI Key: MPAXDRYXRATCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid is a complex organic compound belonging to the class of heterocyclic compounds It features a thiophene ring, an imidazoxazine core, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the imidazoxazine core. Common synthetic routes include:

  • Thiophene Derivative Synthesis: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of α-haloketones with thiourea.

  • Imidazoxazine Core Formation: The imidazoxazine core can be constructed through cyclization reactions, often involving the reaction of amines with carbonyl compounds under acidic or basic conditions.

  • Carboxylic Acid Functionalization: The carboxylic acid group can be introduced through oxidation reactions, such as the use of strong oxidizing agents like potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can occur at various positions on the thiophene ring or the imidazoxazine core, often involving nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halides, acyl chlorides).

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as sulfones or sulfoxides.

  • Reduction Products: Reduced forms, such as thiophene derivatives with fewer oxygen atoms.

  • Substitution Products: Substituted thiophene or imidazoxazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of more complex molecules, serving as a building block for the development of new chemical entities. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use as an anti-inflammatory or antimicrobial agent. Industry: It can be utilized in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 6-(thiophen-2-yl)pyridine-3-carboxylic acid: Similar structure with a pyridine ring instead of imidazoxazine.

  • 3-amino-6-thiophen-2-yl-thieno(2,3-b)pyridine-2-carbonitrile: Contains a thiophene ring and a pyridine ring with additional functional groups.

Uniqueness: 6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid is unique due to its combination of the thiophene ring, imidazoxazine core, and carboxylic acid group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-thiophen-2-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-11(15)10-7-5-16-8(4-13(7)6-12-10)9-2-1-3-17-9/h1-3,6,8H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAXDRYXRATCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=CN21)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Reactant of Route 2
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Reactant of Route 3
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Reactant of Route 4
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Reactant of Route 5
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Reactant of Route 6
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.